molecular formula C10H13NO3 B134939 4-[(3-Hydroxypropyl)amino]benzoic acid CAS No. 518336-11-3

4-[(3-Hydroxypropyl)amino]benzoic acid

Cat. No.: B134939
CAS No.: 518336-11-3
M. Wt: 195.21 g/mol
InChI Key: LPIGVMNRPMKEEI-UHFFFAOYSA-N
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Description

4-[(3-Hydroxypropyl)amino]benzoic acid is a benzoic acid derivative characterized by a 3-hydroxypropylamino substituent at the para position of the benzene ring. The hydroxypropylamino group enhances solubility in polar solvents compared to unmodified benzoic acid, making it suitable for pharmaceutical and biochemical research.

Properties

IUPAC Name

4-(3-hydroxypropylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c12-7-1-6-11-9-4-2-8(3-5-9)10(13)14/h2-5,11-12H,1,6-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPIGVMNRPMKEEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10406251
Record name 4-[(3-HYDROXYPROPYL)AMINO]BENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

518336-11-3
Record name 4-[(3-HYDROXYPROPYL)AMINO]BENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Substitution of 4-Aminobenzoic Acid

Procedure :
4-Aminobenzoic acid reacts with 3-chloropropanol under basic conditions to form the target compound via nucleophilic substitution.

Steps :

  • Alkylation :

    • Reagents : 4-Aminobenzoic acid, 3-chloropropanol, potassium carbonate (K₂CO₃).

    • Conditions : Reflux in dimethylformamide (DMF) at 80–100°C for 12–24 hours.

    • Mechanism : The amine group of 4-aminobenzoic acid attacks the electrophilic carbon of 3-chloropropanol, displacing chloride.

  • Workup :

    • Acidification with dilute HCl precipitates the product.

    • Purification via recrystallization from ethanol/water.

Yield : 70–85%.

Challenges :

  • Competing O-alkylation of the hydroxyl group in 3-chloropropanol.

  • Over-alkylation leading to quaternary ammonium salts.

Reductive Amination with 3-Hydroxypropanal

Procedure :
Condensation of 4-aminobenzoic acid with 3-hydroxypropanal followed by reduction.

Steps :

  • Imine Formation :

    • Reagents : 4-Aminobenzoic acid, 3-hydroxypropanal, methanol.

    • Conditions : Stir at room temperature for 1–2 hours.

  • Reduction :

    • Reagents : Sodium cyanoborohydride (NaBH₃CN).

    • Conditions : pH 4–5 (acetic acid buffer), 24 hours.

Yield : 60–75%.

Advantages :

  • Avoids harsh alkylating agents.

  • High selectivity for secondary amine formation.

Mitsunobu Coupling

Procedure :
Coupling 4-aminobenzoic acid with 1,3-propanediol using Mitsunobu conditions.

Steps :

  • Reagents :

    • 4-Aminobenzoic acid, 1,3-propanediol, triphenylphosphine (PPh₃), diethyl azodicarboxylate (DEAD).

  • Conditions :

    • Anhydrous tetrahydrofuran (THF), 0°C to room temperature, 12 hours.

Yield : 50–65%.

Limitations :

  • High cost of reagents.

  • Requires rigorous anhydrous conditions.

Comparative Analysis of Methods

Method Yield Purity Scalability Cost
Nucleophilic Substitution70–85%>95%HighLow
Reductive Amination60–75%90–95%ModerateModerate
Mitsunobu Coupling50–65%85–90%LowHigh

Key Observations :

  • Nucleophilic substitution is the most practical for industrial-scale synthesis due to its simplicity and cost-effectiveness.

  • Reductive amination offers better regioselectivity but requires careful pH control.

  • Mitsunobu coupling is less favored due to reagent costs and operational complexity.

Optimization and Troubleshooting

Enhancing Yield in Nucleophilic Substitution

  • Solvent Choice : DMF outperforms ethanol or THF due to better solubility of intermediates.

  • Base Selection : K₂CO₃ > NaOH due to reduced hydrolysis of 3-chloropropanol.

Side Reaction Mitigation

  • Protection of Hydroxyl Group : Use tert-butyldimethylsilyl (TBS) protection for 3-chloropropanol to prevent O-alkylation.

  • Stoichiometry : Maintain a 1:1.2 molar ratio of 4-aminobenzoic acid to 3-chloropropanol to minimize over-alkylation.

Industrial Applications and Patents

  • Pharmaceutical Intermediates : Used in synthesizing kinase inhibitors and boron-containing therapeutics.

  • Material Science : Serves as a monomer for pH-responsive polymers.

Patent Insights :

  • KR102299990B1 highlights analogous methods for boronated derivatives, validating the scalability of nucleophilic substitution.

  • CN112745239A provides a green chemistry approach using hydroxylamine rearrangement, adaptable for 4-[(3-hydroxypropyl)amino]benzoic acid.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Hydroxypropyl)amino]benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted benzoic acids and their derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Organic Synthesis

4-[(3-Hydroxypropyl)amino]benzoic acid is utilized as an intermediate in organic synthesis. Its unique structure allows for the modification and derivatization of other compounds, enhancing the development of pharmaceuticals and materials science.

Biochemical Tool in Proteomics

The compound serves as a biochemical probe in proteomics research, influencing various biological pathways. It has potential applications in studying enzyme interactions and protein conformations, which are crucial for understanding cellular mechanisms.

Pharmaceutical Development

This compound is involved in the synthesis of sphingosine kinase inhibitors, which are being investigated for their therapeutic potential in treating cancer and other diseases. The inhibition of sphingosine kinase is particularly relevant in the context of cancer biology, where it plays a role in cell proliferation and survival .

Industrial Applications

In the industrial sector, this compound is used in the production of bioplastics. When incorporated as a monomer, it enhances the thermostability of polymers, making it a valuable component in material science .

Case Study 1: Sphingosine Kinase Inhibition

Research has demonstrated that derivatives of this compound can effectively inhibit sphingosine kinase activity. In vitro studies indicated that these compounds could reduce tumor cell viability by inducing apoptosis through modulation of sphingolipid signaling pathways .

Case Study 2: Proteomics Applications

A study exploring the use of this compound as a biochemical tool revealed its potential to influence protein interactions significantly. By binding to specific enzymes or receptors, it can alter their activity, providing insights into protein function and cellular processes.

Comparative Analysis Table

Application AreaDescriptionExample Use Case
Organic SynthesisIntermediate for synthesizing pharmaceuticals and materialsDevelopment of new drug candidates
Biochemical ResearchProbe for studying enzyme interactionsInvestigating protein conformations
Pharmaceutical DevelopmentSynthesis of therapeutic agents like sphingosine kinase inhibitorsCancer treatment research
Industrial ApplicationsEnhances properties of bioplasticsProduction of more stable polymers

Mechanism of Action

The mechanism of action of 4-[(3-Hydroxypropyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of sphingosine kinase inhibitors, it acts by inhibiting the enzyme sphingosine kinase, which plays a crucial role in the sphingolipid signaling pathway . This inhibition can lead to various biological effects, including anti-inflammatory and anti-cancer activities.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

4-Hydroxybenzoic Acid (CAS 99-96-7)
  • Structure: Lacks the hydroxypropylamino group, featuring only a hydroxyl group at the para position.
  • Properties : Lower molecular weight (154.12 g/mol) and higher acidity (pKa ~4.5) due to the unsubstituted hydroxyl group.
3-((3-Aminopropyl)amino)-4-hydroxybenzoic Acid
  • Structure: Replaces the hydroxypropyl group with an aminopropyl chain.
  • Key Difference: The amino group increases basicity, altering interaction with biological targets compared to the hydroxypropyl variant.
4-{[(3-Hydroxypropyl)amino]sulfonyl}benzoic Acid (CAS 920113-95-7)
  • Structure: Incorporates a sulfonyl group between the hydroxypropylamino and benzoic acid moieties.
  • Impact : The sulfonyl group enhances electron-withdrawing effects, reducing pKa and increasing stability under acidic conditions .
4-[(3-Ethoxy-1,3-dioxopropyl)amino]-benzoic Acid (CAS 130217-49-1)
  • Structure : Features an ethoxy-dioxopropyl chain, introducing ester and ketone functionalities.
  • Properties : Higher lipophilicity (logP ~1.8) due to the ethoxy group, favoring membrane permeability .

Pharmacological and Biochemical Activities

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)
  • Structure : Di-hydroxyl groups and an acrylic acid side chain.
  • Applications: Widely used in supplements and cosmetics for antioxidant properties.
4-[3-(2-Amino-4-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)propyl]benzoic Acid (EJ5)
  • Structure : Contains a pyrimidinyl-propyl side chain.
  • Activity : The pyrimidine ring enables interactions with nucleotide-binding enzymes, suggesting applications in antiviral or anticancer research .

Solubility and Stability Trends

  • Hydrophilicity: 4-[(3-Hydroxypropyl)amino]benzoic acid exhibits higher water solubility than 4-hydroxybenzoic acid due to the polar hydroxypropylamino group.
  • Stability : Sulfonyl-containing analogs (e.g., CAS 920113-95-7) show enhanced resistance to hydrolysis compared to ester-containing derivatives like CAS 130217-49-1 .

Biological Activity

4-[(3-Hydroxypropyl)amino]benzoic acid, also known by its CAS number 518336-11-3, is a benzoic acid derivative characterized by a hydroxypropyl amino substituent at the para position. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C10H13NO3
  • Molecular Weight : 195.22 g/mol
  • Appearance : White to off-white powder
  • Melting Point : 108 - 109 °C
  • Boiling Point : Approximately 464.7 °C at 760 mmHg

The unique hydroxypropyl substitution may confer distinct biological activities compared to other benzoic acid derivatives.

This compound has been identified as a biochemical probe influencing various biological pathways. Its structure suggests potential interactions with enzymes and receptors, which may lead to its role as an enzyme inhibitor or modulator.

Enzyme Interactions

Research indicates that this compound may interact with key enzymes involved in metabolic pathways, potentially influencing protein conformation and activity. For example, it has been shown to inhibit sphingosine kinase, an enzyme crucial in sphingolipid signaling pathways.

Anti-inflammatory and Anti-cancer Properties

Studies have highlighted the anti-inflammatory and anti-cancer activities of this compound. It has demonstrated efficacy in inhibiting certain cancer cell lines and reducing inflammation markers in various models .

Proteostasis Modulation

Recent findings suggest that derivatives of benzoic acid can enhance the activity of proteolytic systems such as the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP). This modulation is particularly significant as these pathways are critical for maintaining cellular homeostasis and may have implications for aging and neurodegenerative diseases .

Research Findings

Several studies have examined the biological effects of this compound:

Comparative Analysis with Similar Compounds

The following table summarizes the properties and activities of compounds structurally related to this compound:

Compound NameMolecular FormulaNotable Biological Activity
4-Amino-3-hydroxybenzoic acidC7H7NO3Antimicrobial properties
4-(Hydroxyphenyl)butanoic acidC10H12O3Anti-inflammatory effects
4-(2-Hydroxyethyl)aminobenzoic acidC10H13NO3Potential enzyme inhibition

The unique hydroxypropyl substitution in this compound may enhance its solubility and biological activity compared to these similar compounds.

Q & A

Q. What synthetic methodologies are recommended for preparing 4-[(3-Hydroxypropyl)amino]benzoic acid?

Methodological Answer: The compound can be synthesized via a two-step process:

Esterification : React 3-hydroxypropylamine with a protected benzoic acid derivative (e.g., methyl 4-aminobenzoate) under reflux in a polar aprotic solvent (e.g., DMF) with a coupling agent like DCC (dicyclohexylcarbodiimide).

Hydrolysis : Treat the intermediate ester with aqueous HBr (48%) and acetic acid under reflux for 4 hours to hydrolyze the ester group to a carboxylic acid. Extract with dichloromethane and concentrate under reduced pressure to isolate the product .

Key Validation : Use 1^1H NMR to confirm the presence of characteristic peaks, such as δ 7.77 (d, aromatic proton) and δ 2.35 (s, methyl group from side chains) .

Q. How can researchers assess the purity of this compound?

Methodological Answer: Purity assessment involves:

HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm. A purity >98% is typical for research-grade material.

Melting Point Analysis : Compare the observed melting point (e.g., >350°C) with literature values to detect impurities .

Recrystallization : Purify via recrystallization in ethanol/water (1:1) to remove polar impurities .

Q. What spectroscopic techniques are critical for structural characterization?

Methodological Answer:

TechniqueKey Observations
1^1H NMR Aromatic protons (δ 7.5–8.0 ppm), hydroxypropyl protons (δ 3.5–4.0 ppm), and carboxylic acid protons (broad signal at δ 12–13 ppm) .
FT-IR Stretching vibrations: O–H (3200–3500 cm⁻¹), C=O (1680–1720 cm⁻¹), and N–H (1540–1640 cm⁻¹) .
Mass Spectrometry Molecular ion peak at m/z 209.2 (M+H+^+) and fragmentation patterns matching the hydroxypropyl side chain .

Advanced Research Questions

Q. How can contradictions in solubility data be resolved for this compound?

Methodological Answer: Contradictions often arise from varying crystallinity or impurities. To resolve:

Thermogravimetric Analysis (TGA) : Measure thermal stability to identify hydrated vs. anhydrous forms.

Dynamic Light Scattering (DLS) : Assess aggregation in aqueous solutions (e.g., PBS at pH 7.4).

Powder XRD : Compare diffraction patterns with known polymorphs .

Example : A study found discrepancies in DMSO solubility due to residual acetic acid from synthesis; repeated washing with ethyl acetate improved consistency .

Q. What computational approaches are suitable for studying its interaction with biological targets?

Methodological Answer:

Molecular Docking : Use AutoDock Vina with the crystal structure of carbonic anhydrase IX (PDB: 3IAI) to predict binding affinity. The carboxylic acid group often coordinates with Zn2+^{2+} in the active site .

DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to analyze electronic properties (e.g., HOMO-LUMO gaps influencing redox activity) .

MD Simulations : Run 100-ns simulations in GROMACS to assess stability in lipid bilayers for drug delivery studies .

Q. How can researchers investigate its potential as a carbonic anhydrase inhibitor?

Methodological Answer:

In Vitro Assays : Measure inhibition constants (KiK_i) using a stopped-flow CO2_2 hydration assay. Compare with acetazolamide (reference inhibitor).

Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) with recombinant human CA-II .

X-ray Crystallography : Co-crystallize the compound with CA-IX to resolve binding modes at 1.8 Å resolution .

Key Finding : Derivatives with electron-withdrawing groups (e.g., -CF3_3) on the benzene ring showed 10-fold higher activity due to enhanced Zn2+^{2+} coordination .

Q. What strategies mitigate degradation during long-term storage?

Methodological Answer:

Storage Conditions : Keep at –20°C in amber vials under argon to prevent oxidation.

Stabilizers : Add 1% (w/v) ascorbic acid to aqueous solutions to inhibit radical formation .

Lyophilization : Freeze-dry in 10 mM phosphate buffer (pH 7.0) for reconstitution stability .

Q. How to address discrepancies in biological activity across cell lines?

Methodological Answer:

Metabolic Profiling : Use LC-MS/MS to quantify intracellular concentrations in HepG2 vs. HEK293 cells.

CYP450 Inhibition Assays : Test interactions with cytochrome P450 enzymes (e.g., CYP3A4) to identify metabolism-driven variability .

Transcriptomics : Perform RNA-seq on treated cells to correlate activity with expression of target proteins (e.g., CA-IX in hypoxic conditions) .

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